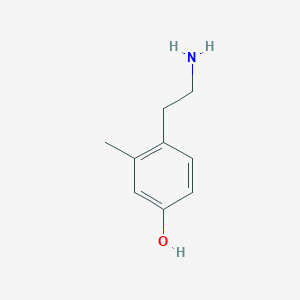
4-(2-Aminoethyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylphenol and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-methylphenol is dissolved in a suitable solvent, and the base is added. The 2-chloroethylamine is then added dropwise, and the mixture is stirred at an elevated temperature until the reaction is complete.
Purification: The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, halogens, and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding amines.
Substitution: Nitro, halo, and sulfonated derivatives of this compound.
Scientific Research Applications
4-(2-Aminoethyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methyl group at the 3-position.
3-Methylphenol: Lacks the aminoethyl group.
2-Aminoethylphenol: The aminoethyl group is at the 2-position instead of the 4-position.
Uniqueness
4-(2-Aminoethyl)-3-methylphenol is unique due to the presence of both the aminoethyl and methyl groups on the phenol ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
88332-15-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
OHXMNNQSBTXLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















